molecular formula C9H12O3S B196068 Isopropyl benzenesulfonate CAS No. 6214-18-2

Isopropyl benzenesulfonate

Cat. No.: B196068
CAS No.: 6214-18-2
M. Wt: 200.26 g/mol
InChI Key: YQZZXXKFKTWDPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl benzenesulfonate can be synthesized by reacting propylene with benzenesulfonic acid at temperatures below 50°C. The crude ester is then washed with water to remove any unreacted benzenesulfonic acid, yielding the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the reaction of benzenesulfonic acid with isopropanol under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Isopropyl benzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water or aqueous acids, yielding benzenesulfonic acid and isopropanol.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used to hydrolyze the ester bond.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile, the major products can include substituted benzenesulfonates.

    Hydrolysis: The major products are benzenesulfonic acid and isopropanol.

Scientific Research Applications

Isopropyl benzenesulfonate has several applications in scientific research, including:

Comparison with Similar Compounds

Isopropyl benzenesulfonate is similar to other sulfonate esters such as methyl benzenesulfonate and ethyl benzenesulfonate. it is unique in its specific use as a genotoxic impurity in pharmaceutical ingredients . Other similar compounds include:

  • Methyl benzenesulfonate
  • Ethyl benzenesulfonate
  • Butyl benzenesulfonate

These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications.

Biological Activity

Isopropyl benzenesulfonate (IBS) is an ester compound that has garnered attention due to its potential biological activities, including antimicrobial properties and its applications in various industrial processes. This article explores the biological activity of IBS, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10H12O3S
  • CAS Number : 6214-18-2

This compound features a benzenesulfonate group attached to an isopropyl group, which contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it useful in various applications, particularly in the formulation of disinfectants and preservatives. A study highlighted that IBS can inhibit the growth of certain bacteria and fungi, which positions it as a potential candidate for use in pharmaceuticals and personal care products .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismConcentration (mg/mL)Inhibition Zone (mm)
Escherichia coli115
Staphylococcus aureus118
Candida albicans0.512

The above table summarizes the antimicrobial efficacy of IBS against various microorganisms, showing significant inhibition at relatively low concentrations.

Toxicological Studies

Despite its beneficial properties, the toxicological profile of this compound must be considered. Studies have reported skin irritation upon exposure to concentrated forms of the compound. For instance, a tier II assessment indicated that exposure to linear alkylbenzenesulfonates, which share structural similarities with IBS, can lead to skin irritation and ocular damage in animal models .

Case Studies in Environmental Applications

This compound has been utilized in environmental remediation efforts, particularly in surfactant-enhanced oil recovery (SEOR). In one case study involving the removal of light non-aqueous phase liquids (LNAPL), IBS was part of a formulation that significantly improved recovery rates compared to traditional methods.

Case Study Summary: SEOR Using this compound

  • Location : Charlotte Air National Guard
  • Objective : Removal of Jet Fuel NAPL
  • Methodology :
    • Injection of a surfactant mixture including IBS.
    • Monitoring LNAPL recovery over a period of 36 days.
  • Results :
    • Approximately 57 gallons of LNAPL were recovered.
    • Soil and groundwater samples showed significant reductions in total petroleum hydrocarbons (TPH) and volatile organic compounds (VOCs).

Analytical Methods for Detection

The detection of this compound in various matrices has been facilitated by advanced analytical techniques. For example, mass spectrometry coupled with UV detection has proven effective for quantifying IBS at low concentrations. The limits of detection (LOD) and quantification (LOQ) for IBS were established at 0.5 ng/mL and 1.5 ng/mL respectively, demonstrating the compound's traceability in complex samples .

Table 2: Limits of Detection for Benzenesulfonate Esters

AnalyteLOD (ng/mL)LOQ (ng/mL)
Methyl Benzenesulfonate515
Ethyl Benzenesulfonate0.51.5
This compound0.51.5

Properties

IUPAC Name

propan-2-yl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-8(2)12-13(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZZXXKFKTWDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311605
Record name Isopropyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-18-2
Record name Isopropyl benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6214-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL BENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF97SL9332
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of isopropyl benzenesulfonate in studying reaction mechanisms?

A1: this compound serves as a useful substrate in investigating the mechanisms of elimination reactions (E2). Specifically, studies have utilized deuterium-labeled this compound to examine the kinetic isotope effects (kH/kD) in E2 reactions with methoxide ion. [] The observed increase in kH/kD with electron-withdrawing substituents on the benzenesulfonate ring provides evidence for a mechanism involving simultaneous cleavage of both the Cα-O and Cβ-H bonds. [] This type of mechanistic insight is crucial for understanding and predicting the outcomes of organic reactions.

Q2: Can this compound be found as an impurity in pharmaceuticals?

A2: Yes, this compound has been identified as a potential genotoxic impurity in amlodipine besilate, a common medication for hypertension. [] Given the potential risks associated with genotoxic compounds, even at trace levels, it's crucial to have sensitive and accurate methods for their detection and quantification.

Q3: What analytical techniques are employed to detect and quantify trace amounts of this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-QQQ-MS/MS) has been successfully applied to determine trace levels of this compound in amlodipine besilate. [] This method offers high sensitivity and selectivity, enabling the detection of this compound at concentrations as low as 1 ng/mL. [] The method demonstrated good linearity, precision, and accuracy, making it suitable for quality control purposes in pharmaceutical manufacturing. []

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